molecular formula C5H4Br2S B1345596 3,5-Dibromo-2-methylthiophene CAS No. 29421-73-6

3,5-Dibromo-2-methylthiophene

Cat. No. B1345596
CAS RN: 29421-73-6
M. Wt: 255.96 g/mol
InChI Key: OGAJGUIMFMRGRB-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-methylthiophene is a brominated thiophene derivative that is of interest in the field of organic chemistry due to its potential applications in the synthesis of various organic compounds. While the provided papers do not directly discuss 3,5-Dibromo-2-methylthiophene, they do provide insights into the chemistry of related thiophene derivatives, which can be useful in understanding the properties and reactivity of 3,5-Dibromo-2-methylthiophene.

Synthesis Analysis

The synthesis of brominated thiophene derivatives is well-documented in the literature. For instance, the synthesis of 3,4-diaryl-2,5-dibromothiophenes is achieved through a one-pot reaction involving oxidation and bromination using Br2 reagent, yielding excellent results . Similarly, the synthesis of 3,4-bis(5-iodo-2-methylthien-3-yl)-2,5-dihydrothiophene, a related compound, is used as a precursor for photochromic dithienylethene derivatives . These methods could potentially be adapted for the synthesis of 3,5-Dibromo-2-methylthiophene.

Molecular Structure Analysis

The molecular structure of thiophene derivatives can be characterized using various spectroscopic and crystallographic techniques. For example, the X-ray structure of 3,3'-bis(2-hydroxyethyl)-2,2'-bithiophene reveals a noncoplanar anti conformation with a significant inter-ring twist angle, influenced by hydrogen-bonding interactions . The structure of 3,4,5-triiodo-2-methylthiophene was confirmed by X-ray crystallography, showcasing non-covalent iodine–iodine and sulfur–iodine interactions . These studies highlight the importance of non-covalent interactions in determining the conformation and properties of thiophene derivatives.

Chemical Reactions Analysis

Brominated thiophenes are versatile intermediates in various chemical reactions. For example, 3,4-diaryl-2,5-dibromothiophenes serve as building blocks for the synthesis of tetraarylthiophenes via Suzuki coupling reactions . The reactivity of thiophene derivatives towards electrophiles is also demonstrated by the selective lithiation of 3-methylthiophene, followed by the reaction with electrophiles to yield substituted thiophenes10. These reactions underscore the potential of brominated thiophenes, such as 3,5-Dibromo-2-methylthiophene, in organic synthesis.

Physical and Chemical Properties Analysis

The physical and chemical properties of thiophene derivatives can be deduced from their molecular structure and reactivity. For instance, the crystal structure and spectroscopic studies provide insights into the electronic properties and potential non-linear optical properties of these compounds . The synthesis and characterization of 3-methylthiophene bromides, including their yields and purity, are indicative of the stability and reactivity of brominated thiophenes . These properties are crucial for the practical application of thiophene derivatives in material science and organic electronics.

Scientific Research Applications

1. Use in Polymer Research

  • Application Summary: 3,5-Dibromo-2-methylthiophene is used in the synthesis of regioregular poly (3-alkylthiophene), a promising conjugated polymer .
  • Results or Outcomes: These polymers can be used as photosensitizers and hole transporters in bulk heterojunction polymer solar cells .

2. Use in Suzuki Cross-Coupling Reaction

  • Application Summary: 3,5-Dibromo-2-methylthiophene is used in a palladium(0) catalyzed Suzuki cross-coupling reaction .

3. Preparation of Arylthiophene-Substituted Norbornadienes

  • Application Summary: 3,5-Dibromo-2-methylthiophene is used as a reagent for the preparation of arylthiophene-substituted norbornadienes .

4. Synthesis of Pyrazolo[3,4-d]pyrimidine Derivatives

  • Application Summary: 3,5-Dibromo-2-methylthiophene is used to prepare pyrazolo[3,4-d]pyrimidine derivatives, which act as inhibitors of various viruses .
  • Results or Outcomes: These derivatives have shown inhibitory activity against human enterovirus, coxsackievirus, echovirus, influenza virus, herpes simplex virus, and rhinovirus .

5. Use in the Synthesis of Oral α7 Nicotinic Receptor Agonists

  • Application Summary: 3,5-Dibromo-2-methylthiophene is used in the synthesis of oral α7 nicotinic receptor agonists .

6. Preparation of Arylthiophene-Substituted Norbornadienes

  • Application Summary: 3,5-Dibromo-2-methylthiophene is used as a reagent for the preparation of arylthiophene-substituted norbornadienes .

Safety And Hazards

The compound is considered hazardous and should be handled with care . It has been assigned the GHS07 pictogram and the signal word "Warning" . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary statements include P261 and P305+P351+P338 .

properties

IUPAC Name

3,5-dibromo-2-methylthiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4Br2S/c1-3-4(6)2-5(7)8-3/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGAJGUIMFMRGRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(S1)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4Br2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00183640
Record name 3,5-Dibromo-2-methylthiophene
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Molecular Weight

255.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-Dibromo-2-methylthiophene

CAS RN

29421-73-6
Record name 3,5-Dibromo-2-methylthiophene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3,5-Dibromo-2-methylthiophene
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Record name 3,5-Dibromo-2-methylthiophene
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Record name 3,5-dibromo-2-methylthiophene
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Synthesis routes and methods

Procedure details

A catholyte of 400 ml of methanol, 200 ml of methylene chloride, 1 g of tin(II) chloride, 5 g of tetramethylammonium chloride and 20.4 g of 2-methyl-3,4,5-tribromothiophene were electrolysed in the electrolysis cell 1 at a current density of 25 mA/cm2, a voltage of 3.8 to 2.9 V and a temperature of 30° C. The current consumption was 8.4 Ah. After addition of 500 ml of water to the catholyte, phase separation and removal of the methylene chloride by distillation, 12.98 g of 3,4-dibromo-2-methylthiophene (yield: 83.1%), 0.45 g of a mixture of 2,3-dibromo-5-methylthiophene and 2,4-dibromo-5-methylthiophene (yield: 2.7%) and 0.071 g of unreacted 2-methyl-3,4,5-tribromothiophene were obtained.
[Compound]
Name
mixture
Quantity
0.45 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
400 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
20.4 g
Type
reactant
Reaction Step Four
[Compound]
Name
25
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
5 g
Type
catalyst
Reaction Step Six
Quantity
200 mL
Type
solvent
Reaction Step Seven

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
98
Citations
M Němec, M Janda, J Šrogl - Collection of Czechoslovak …, 1973 - cccc.uochb.cas.cz
The electrochemical oxidation of 2-and 3-methylthiophene has been examined in methanolic ammonium bromide as electrolyte on the carbon and platinum anode with a constant …
Number of citations: 1 cccc.uochb.cas.cz
AA Balakit, GA El-Hiti, K Smith - Iraqi National Journal of Chemistry, 2013 - iasj.net
2-(3-(tert-Butoxycarbonylamino) propyl)-5-methylthiophene and its 4-deuterio derivative have been synthesized by a simple and convenient method in a six step sequence from 2-…
Number of citations: 7 www.iasj.net
S Gronowitz, G Nikitidis… - Acta chemica scandinavica …, 1991 - actachemscand.org
Heating of 3, 5-dibromo-2-methyl-and 3, 5-dibromo-2-phcnyl-thiophene 1, 1-dioxide, and of 4-bromo-2-methylthiophene 1, 1-dioxide, in alcohol leads to dimerization followed by …
Number of citations: 9 actachemscand.org
TQ Liu, LY Yang, JX Yu - Chinese Journal of Organic Chemistry, 2007 - sioc-journal.cn
2-Methylthiophene (1) was treated with liquid bromine to form 3, 5-dibromo-2-methylthiophene (2) in ice bath, which reacted with tributyl borate to give 2-methyl-3-bromo-5-boronate …
Number of citations: 2 sioc-journal.cn
T Liu, L Yang, J Yu - Frontiers of Chemistry in China, 2008 - Springer
2-Methylthiophene (1) was treated at 0C with liquid bromine to form 3,5-dibromo-2-methylthiophene (2) which reacted with tributyl borate to give 2-methyl-3-bromo-5-boronate …
Number of citations: 3 link.springer.com
M Kogami, N Watanabe - Chemical and Pharmaceutical Bulletin, 2011 - jstage.jst.go.jp
A safe and efficient process for the preparation of ethyl 2-methylthiophene-3-carboxylate (5) was devised. This process provides several advantages over the precedents, involving …
Number of citations: 3 www.jstage.jst.go.jp
S Gronowitz - Phosphorus, Sulfur, and Silicon and the Related …, 1993 - Taylor & Francis
The reaction of 3-bromo-2,5-thiophene-1,1-dioxides with various nucleophiles has been studied. Organolithium derivatives gave hexenynes by a 1,6-Michael addition followed by ring-…
Number of citations: 24 www.tandfonline.com
SL Gilat, SH Kawai, JM Lehn - Chemistry–A European Journal, 1995 - Wiley Online Library
Organic photochromic systems represent a starting point for the elaboration of light‐triggered molecular switching devices. The novel bispyridinium and bispyridine compounds 1 2+ …
S GRONOWITZ, T FREJD - ACTA CHEMICA SCANDINAVICA, 1973 - actachemscand.org
It has previously been demonstrated that certain 3-lithiothiophenes, and especially 3-lithioselenophenes, ring-open to give Z-\-butène-3-yne-l-thiolates and Z-1-butène-3-yne-1-…
Number of citations: 13 actachemscand.org
MG Reinecke, HW Adickes, C Pyun - The Journal of Organic …, 1971 - ACS Publications
While diazoniumcompounds are generally acknowl-edged to be key synthetic intermediates in the prepara-tion of substituted benzenes, the corresponding position in thethiophene …
Number of citations: 85 pubs.acs.org

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